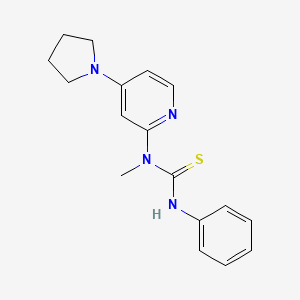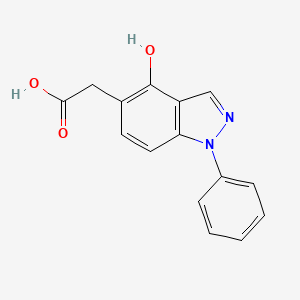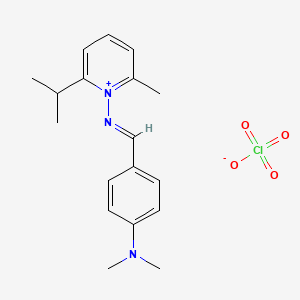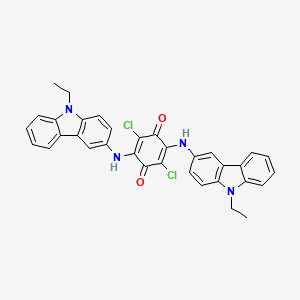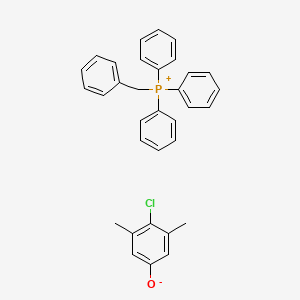
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is a chemical compound that combines the properties of a phosphonium salt and a phenolate. This compound is known for its applications in organic synthesis, particularly as a phase-transfer catalyst and a Wittig reagent. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate typically involves the reaction of benzyl chloride with triphenylphosphine to form benzyltriphenylphosphonium chloride. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol to yield the final product. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to maintain consistency and efficiency. The final product is typically purified through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phenolates.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is employed in the production of specialty chemicals, including fluoroelastomers and printing inks.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium group can stabilize negative charges, making it an effective catalyst in various reactions. The phenolate group can participate in nucleophilic substitution reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: A closely related compound used as a phase-transfer catalyst and Wittig reagent.
Triphenylphosphine oxide: Another phosphonium compound with similar catalytic properties.
4-Chloro-3,5-dimethylphenol: The phenolate precursor used in the synthesis of the target compound.
Uniqueness
Benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate is unique due to its combined properties of a phosphonium salt and a phenolate. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components. Its ability to act as both a nucleophile and an electrophile makes it a versatile tool in organic synthesis.
Properties
CAS No. |
93841-06-6 |
|---|---|
Molecular Formula |
C33H30ClOP |
Molecular Weight |
509.0 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;4-chloro-3,5-dimethylphenolate |
InChI |
InChI=1S/C25H22P.C8H9ClO/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-5-3-7(10)4-6(2)8(5)9/h1-20H,21H2;3-4,10H,1-2H3/q+1;/p-1 |
InChI Key |
ZSSVBXNVYJVPQB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


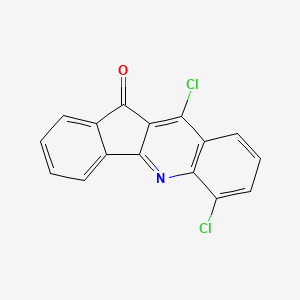
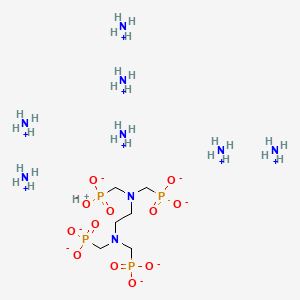
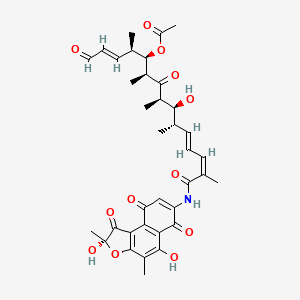
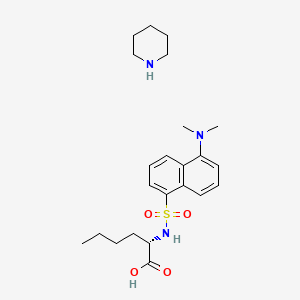
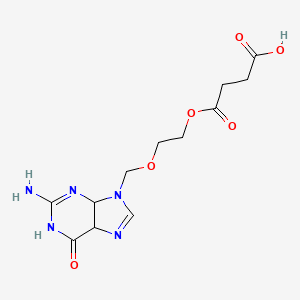
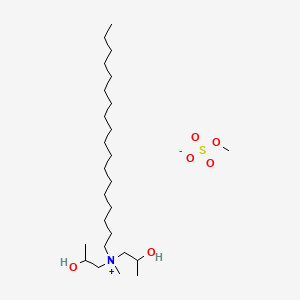
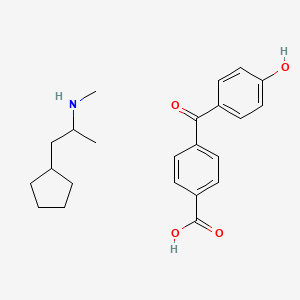
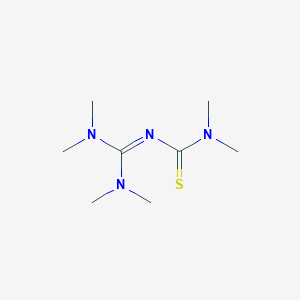
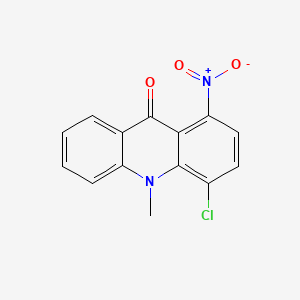
![4-[(2-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12692817.png)
